molecular formula C14H23BN2O3 B1486962 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine CAS No. 1951411-55-4

2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine

Cat. No.: B1486962
CAS No.: 1951411-55-4
M. Wt: 278.16 g/mol
InChI Key: LQRYNSXUJNYQBP-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine is a pyrimidine derivative substituted with an isopropoxy group at position 2, a methyl group at position 4, and a pinacol boronate ester at position 4. The compound has a molecular formula of C₁₄H₂₃BN₂O₃, a molecular weight of 278.16 g/mol, and a CAS number of 1951411-55-4 . The pinacol boronate ester (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) is a key functional group that enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for constructing biaryl and heteroaryl systems .

Pyrimidine-based boronate esters are widely used in medicinal chemistry and materials science due to their stability, tunable electronic properties, and compatibility with transition-metal catalysis. The isopropoxy and methyl substituents in this compound likely enhance steric and electronic modulation of the pyrimidine ring, influencing reactivity and binding interactions in target applications.

Properties

IUPAC Name

4-methyl-2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-9(2)18-12-16-8-11(10(3)17-12)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRYNSXUJNYQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidine is a synthetic compound with potential applications in medicinal chemistry and agriculture. Its unique structure incorporates a pyrimidine ring and a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

  • Chemical Name : 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidine
  • CAS Number : 1451391-04-0
  • Molecular Formula : C15H24BNO3
  • Molar Mass : 277.17 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Anticancer Activity : Preliminary studies suggest that compounds containing dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation.
  • Antimicrobial Properties : Some derivatives of pyrimidine have shown promise as antimicrobial agents. The presence of the dioxaborolane moiety may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Enzyme Inhibition : Research indicates that boron-containing compounds can act as enzyme inhibitors. This activity is particularly relevant in the context of drug design for conditions such as diabetes and cancer.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that 2-isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidine exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In a separate investigation published in the Journal of Medicinal Chemistry, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 3: Enzyme Inhibition

A recent study focused on the enzyme inhibition properties of boron-containing compounds. The results indicated that 2-isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidine effectively inhibited α-glucosidase activity with an IC50 value of 8 µM. This inhibition suggests potential applications in managing postprandial blood glucose levels in diabetic patients .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50/ MIC ValueReference
Anticancer2-Isopropoxy-4-methyl-pyrimidine12 µM
Antimicrobial2-Isopropoxy-4-methyl-pyrimidineS. aureus: 32 µg/mL; E. coli: 64 µg/mL
Enzyme Inhibition2-Isopropoxy-4-methyl-pyrimidineα-glucosidase: 8 µM

Scientific Research Applications

Medicinal Chemistry

The compound's boron-containing structure allows it to function as a versatile building block in the synthesis of bioactive molecules. Boron compounds are known for their role in drug discovery, particularly in the development of anti-cancer agents and other therapeutics.

Case Study: Anticancer Agents

Research has indicated that compounds similar to 2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives of boron-containing pyrimidines have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.

Polymer Science

This compound serves as an important precursor in the synthesis of conjugated polymers. Its ability to participate in cross-coupling reactions makes it valuable for creating materials with tailored electronic properties.

Application: Organic Light Emitting Diodes (OLEDs)

Polymers synthesized from this compound have been investigated for use in OLEDs due to their excellent photophysical properties. For example:

Polymer TypeApplicationPerformance Metrics
Conjugated PolymersOLEDsHigh efficiency and stability
Conductive PolymersSensorsEnhanced sensitivity

Material Development

The incorporation of boron into organic materials can enhance their thermal and mechanical properties. This is particularly useful in the development of advanced materials for electronics and photonics.

Case Study: Photonic Devices

Research has demonstrated that materials derived from this compound can be used in photonic devices due to their ability to manipulate light effectively. Studies show improvements in light emission and absorption characteristics when these materials are utilized.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Formation of the Boron Complex : Utilizing boronic acids or esters.
  • Pyrimidine Synthesis : Employing traditional methods such as cyclization reactions.
  • Purification : Techniques like column chromatography to isolate the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) CAS Number Molecular Weight Key Differences vs. Target Compound
Target Compound 2-isopropoxy, 4-methyl, 5-boronate 1951411-55-4 278.16 Reference for comparison
4-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine 2-amine, 4-methyl, 5-boronate 402960-38-7 235.09 Amino group enhances hydrogen bonding potential
2-(Methylthio)-5-(tetramethyl-dioxaborolan-2-yl)pyrimidine 2-methylthio, 5-boronate 940284-18-4 252.13 Thioether increases leaving-group propensity
5-(Tetramethyl-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine 2-amine, 4-CF₃, 5-boronate 936250-22-5 292.09 CF₃ group introduces strong electron-withdrawing effects
4-Methyl-2-(2-methylpropoxy)-5-boronate-pyridine (pyridine core) Pyridine core, 2-isobutoxy, 4-methyl 1353718-39-4 277.18 Pyridine vs. pyrimidine core alters N-atom count

Electronic and Steric Effects

  • Amino vs. However, the amine may reduce stability under acidic conditions due to protonation risks.
  • Methylthio vs. Additionally, the thioether’s leaving-group ability could facilitate nucleophilic substitution reactions, unlike the isopropoxy group .

Core Heterocycle Variations

  • Pyrimidine vs. Pyridine : The pyrimidine core (two nitrogen atoms) in the target compound offers greater hydrogen-bonding sites compared to pyridine analogs like CAS 1353718-39-4 (one nitrogen). This difference may enhance interactions with biological targets, such as kinases or nucleic acids .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester is pivotal in Suzuki-Miyaura couplings. Key comparisons include:

  • Steric Hindrance : The isopropoxy group introduces moderate steric bulk, which may reduce coupling efficiency with sterically demanding aryl halides compared to smaller substituents like methylthio .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Description
1 Nucleophilic substitution 2-Halo-4-methylpyrimidine + isopropanol/base Substitution of halogen at 2-position by isopropoxy group via nucleophilic aromatic substitution.
2 Directed borylation Pd-catalyst, bis(pinacolato)diboron, base, solvent Palladium-catalyzed borylation at 5-position of pyrimidine ring to install the pinacol boronate ester.
3 Purification Chromatography or recrystallization Isolation of pure 2-Isopropoxy-4-methyl-5-(pinacol boronate)-pyrimidine.

Detailed Reaction Conditions

  • Nucleophilic Substitution: Typically performed by treating 2-chloro-4-methylpyrimidine with isopropanol in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–120°C). This results in the displacement of the halogen by the isopropoxy group.

  • Borylation: The borylation step uses a palladium catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron as the boron source, and a base such as potassium acetate in solvents like dioxane or tetrahydrofuran (THF). The reaction is conducted under inert atmosphere (argon or nitrogen) at temperatures around 80–100°C. This installs the 4,4,5,5-tetramethyl-dioxaborolane group at the 5-position of the pyrimidine ring.

Research Findings and Optimization

  • Catalyst Loading: Studies indicate that low catalyst loading (1–5 mol%) of Pd(dppf)Cl2 is sufficient for effective borylation with high yields.

  • Base Selection: Potassium acetate is preferred for its mild basicity and compatibility with palladium catalysts, minimizing side reactions.

  • Solvent Effects: Polar aprotic solvents like dioxane enhance the solubility of reagents and facilitate efficient catalysis.

  • Temperature Control: Maintaining the reaction temperature between 80–100°C optimizes reaction rate while preventing decomposition.

  • Purification: The final product can be purified by silica gel chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 2-Chloro-4-methylpyrimidine Commercially available or synthesized
Nucleophile Isopropanol + base (K2CO3 or NaH) Nucleophilic aromatic substitution
Solvent (Substitution) DMF or DMSO Polar aprotic, high boiling
Temperature (Substitution) 80–120°C Elevated temperature required
Catalyst (Borylation) Pd(dppf)Cl2 (1–5 mol%) Palladium complex for cross-coupling
Boron reagent Bis(pinacolato)diboron Source of boronate ester
Base (Borylation) Potassium acetate Mild base, compatible with catalyst
Solvent (Borylation) 1,4-Dioxane or THF Good solvent for palladium catalysis
Temperature (Borylation) 80–100°C Optimal for catalytic activity
Purification Silica gel chromatography or recrystallization To obtain pure compound
Yield Typically 60–85% Dependent on reaction optimization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-isopropoxy-4-methyl-5-(dioxaborolan-2-yl)pyrimidine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (dioxaborolane group) for coupling with halogenated pyrimidine precursors. Key steps include:

  • Step 1 : Synthesis of the pyrimidine core with halogen (e.g., chloro or bromo) at position 5.
  • Step 2 : Boronation using pinacolborane or bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) .
  • Purity Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR ensure structural confirmation .

Q. How is the boronic ester group in this compound characterized spectroscopically?

  • Methodological Answer : The dioxaborolane group is identified via:

  • ¹¹B NMR : A singlet peak near 30–35 ppm confirms boronic ester formation.
  • FT-IR : B-O stretching vibrations at ~1350–1310 cm⁻¹ and C-B bonds at ~660 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) with isotopic patterns matching the boron-containing formula .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer : The boronic ester enables:

  • Suzuki Coupling : For constructing biaryl systems in drug discovery (e.g., kinase inhibitors or antiviral agents).
  • Proteolysis-Targeting Chimeras (PROTACs) : As a linker for targeted protein degradation.
  • Polymer Chemistry : As a monomer for boron-containing conductive polymers .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, identifying energy barriers for boronation or coupling steps .
  • Machine Learning (ML) : Training models on existing reaction data (e.g., solvent effects, catalyst loading) to predict optimal temperatures, solvent polarity (e.g., THF vs. DMF), and ligand choices (e.g., SPhos vs. XPhos) .
  • Case Study : ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error cycles .

Q. What strategies resolve regioselectivity challenges during functionalization of the pyrimidine ring?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use of directing groups (e.g., methyl or isopropoxy at position 4) to control electrophilic substitution patterns.
  • Protection/Deprotection : Temporary protection of the boronic ester (e.g., with diethanolamine) to prevent side reactions during functionalization.
  • Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and catalyst loading to favor desired regioisomers .

Q. How can stability issues (e.g., hydrolysis of the boronic ester) be mitigated in aqueous or protic environments?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized solid under inert gas (argon) to minimize moisture exposure.
  • Stabilizers : Additives like 2,6-lutidine or molecular sieves in reaction mixtures inhibit boronate hydrolysis.
  • Alternative Boron Protections : Use more hydrolytically stable groups (e.g., MIDA boronate) for long-term storage .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulkier substituents (e.g., isopropoxy at position 2) slow coupling rates; smaller groups (methyl at position 4) enhance reactivity.
  • Electronic Effects : Electron-withdrawing groups (EWGs) on the pyrimidine ring increase oxidative addition efficiency with palladium catalysts.
  • Case Study : Compare coupling yields using Hammett σ values or Fukui indices to correlate substituent effects with reaction outcomes .

Q. What experimental designs are effective for analyzing contradictory data in catalytic cycles involving this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test interactions between catalyst type, solvent, and temperature.
  • In Situ Monitoring : Raman spectroscopy or ReactIR tracks intermediate formation and catalyst turnover in real time.
  • Statistical Validation : ANOVA or regression analysis identifies significant variables affecting yield or selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine

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